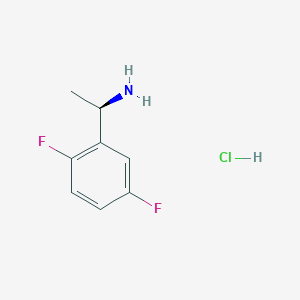

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(2,5-difluorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFUIZOIKVFLIM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704170 | |

| Record name | (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212075-49-4, 1391449-47-0 | |

| Record name | (1R)-1-(2,5-Difluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(2,5-difluorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in medicinal chemistry and drug development. As a key building block, its stereochemistry and the presence of fluorine atoms can impart unique properties to active pharmaceutical ingredients (APIs), including enhanced metabolic stability, improved binding affinity to target proteins, and altered pharmacokinetic profiles. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides an in-depth analysis of the core physical characteristics of this compound, offering both established data and field-proven methodologies for its characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. This compound is the hydrochloride salt of the (R)-enantiomer of 1-(2,5-Difluorophenyl)ethanamine. The presence of a chiral center at the carbon atom adjacent to the amino group is a critical feature of this molecule.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [2] |

| CAS Number | 1391449-47-0 | [1] |

| Parent Compound CAS | 1212075-49-4 ((R)-1-(2,5-Difluorophenyl)ethanamine) | [3] |

| Purity | Typically ≥95% or ≥98% | [1] |

Crystalline Form and Melting Point

The physical state of a compound at ambient temperature and its melting point are fundamental physical properties that provide insights into its purity and crystalline nature. This compound is expected to be a crystalline solid at room temperature, a common characteristic of amine hydrochloride salts.

Table 2: Melting Point Data of Analogous Compounds

| Compound | Melting Point (°C) | Notes |

| 2-Phenylethylamine hydrochloride | 220-222 | Literature value[5] |

| 2-Phenylethylamine hydrochloride | 224 (dec.) | Decomposes upon melting |

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a critical experiment for the initial characterization of a new batch of material. The capillary method is a widely accepted and reliable technique.

-

Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) for an accurate determination.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. A sharp melting range (typically ≤ 2 °C) is indicative of high purity.

Caption: Standard workflow for determining the melting point of a solid sample.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis (reaction medium), purification (crystallization), and formulation (drug delivery vehicle). As an amine hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents and limited solubility in nonpolar organic solvents.

While specific quantitative solubility data for the target compound is not widely published, the general solubility trends for similar compounds, such as phenylethylamine hydrochloride, can be instructive. These salts are typically soluble in water and polar organic solvents like ethanol and methanol, and insoluble in nonpolar solvents such as hexane or toluene.[6] The fluorine atoms in the phenyl ring of the target compound may slightly alter its solubility profile compared to the non-fluorinated analog.[7]

Table 3: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Soluble to Highly Soluble | The ionic nature of the hydrochloride salt and the potential for hydrogen bonding with the amine group favor dissolution in polar protic media.[6] |

| Polar Aprotic | Acetonitrile, Acetone | Sparingly Soluble to Soluble | The polarity of these solvents can solvate the ions to some extent, but less effectively than protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble to Very Sparingly Soluble | The high polarity of the salt is incompatible with the nonpolar nature of these solvents.[8] |

Experimental Protocol: Thermodynamic Solubility Determination

Determining the equilibrium or thermodynamic solubility provides the most accurate measure of a compound's solubility in a given solvent at a specific temperature.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

Caption: Workflow for the experimental determination of thermodynamic solubility.

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of this compound. The key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methyl protons, and the protons of the ammonium group. The aromatic region will likely display complex splitting patterns due to proton-proton and proton-fluorine couplings.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule. The carbons attached to fluorine will exhibit characteristic splitting due to carbon-fluorine coupling.

-

¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.

While experimental spectra for the target compound are not publicly available, spectra for structurally related difluorophenyl compounds can serve as a reference for expected chemical shift ranges and coupling patterns.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Broad bands in the region of 2400-3200 cm⁻¹ are characteristic of the ammonium salt.

-

C-H stretching: Signals for aromatic and aliphatic C-H bonds will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C stretching: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-F stretching: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of the carbon-fluorine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The spectrum would be expected to show a prominent peak for the protonated free base, [M+H]⁺, corresponding to the molecular ion of (R)-1-(2,5-Difluorophenyl)ethanamine. The mass of the free base is approximately 157.16 g/mol .[3]

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound, a compound of significant interest to the pharmaceutical industry. While specific experimental data for some properties remain to be published, this guide provides a robust framework for its characterization based on data from analogous compounds and established scientific principles. The detailed experimental protocols and workflows presented herein offer a practical approach for researchers and drug development professionals to determine the critical physical parameters of this important chiral building block, ensuring its quality and effective application in their work.

References

-

Synthonix. This compound. [Link]

-

PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. [Link]

-

Solubility of Things. Phenylethylamine. [Link]

-

PubChem. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. [Link]

-

Solubility of Things. Phenethylamine hydrochloride. [Link]

-

University of Strathclyde. Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. [Link]

-

PubChem. 1-Phenethylamine. [Link]

-

Solubility of Things. Phenethylamine. [Link]

-

NIST. Ethanamine, N-ethyl-. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

PubChem. 2-(2,5-Difluorophenyl)ethanamine. [Link]

- Google Patents. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

European Patent Office. Preparation of difluorpyridine compounds - EP 0146924 A2. [Link]

-

NIST. Ethanamine, N-ethyl-N-methyl-. [Link]

-

Wikipedia. 2,5-Dimethoxyamphetamine. [Link]

-

ResearchGate. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes.... [Link]

-

Journal of Young Pharmacists. FTIR and Raman Spectroscopic Investigations of a Nor.oxacin/ Carbopol934 Polymeric Suspension. [Link]

Sources

- 1. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 5. 2-Phenylethylamine = 98 156-28-5 [sigmaaldrich.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. kaibangchem.com [kaibangchem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. rsc.org [rsc.org]

A Comprehensive Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Phenylethylamines

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its structure, featuring a difluorinated phenyl ring and a chiral ethylamine side chain, makes it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The specific (R)-enantiomer is often crucial for desired pharmacological activity, highlighting the importance of stereocontrolled synthesis. This guide provides an in-depth overview of the synthesis, physicochemical properties, and applications of this key chemical intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1391449-47-0 | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | [1] |

| Molecular Weight | 193.62 g/mol | [1] |

| Appearance | White to off-white solid (typical) | Inferred from similar compounds |

| Purity | ≥95% (typical) | [1] |

| SMILES | Cl.Cc1cc(F)ccc1F | [1] |

| InChIKey | NQFUIZOIKVFLIM-JEDNCBNOSA-N (for the free base) | [2] |

Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-1-(2,5-Difluorophenyl)ethanamine is a critical step in its utilization. Several strategies can be employed to achieve high enantiomeric excess (e.e.), primarily falling into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis from a Prochiral Ketone

A common and efficient method for preparing chiral amines is the asymmetric reduction of a prochiral ketone. This approach involves the reduction of 1-(2,5-difluorophenyl)ethan-1-one in the presence of a chiral catalyst or reagent.

Conceptual Workflow for Asymmetric Reductive Amination:

Figure 1: General workflow for asymmetric reductive amination.

Detailed Protocol: Asymmetric Hydrogenation

While a specific protocol for this compound was not found in the searched literature, a general and industrially relevant approach is the asymmetric hydrogenation of the corresponding imine. This method often provides high enantioselectivity and yield.

-

Imine Formation: 1-(2,5-Difluorophenyl)ethan-1-one is reacted with an ammonia source, such as ammonia gas or ammonium acetate, in a suitable solvent like methanol or ethanol. This reaction is typically carried out at room temperature to reflux to form the corresponding imine in situ.

-

Asymmetric Hydrogenation: A chiral transition metal catalyst, for example, an iridium or rhodium complex with a chiral phosphine ligand, is introduced into the reaction mixture. The mixture is then subjected to hydrogen gas pressure. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for achieving high enantioselectivity.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated, and the resulting crude (R)-1-(2,5-Difluorophenyl)ethanamine is purified, typically by distillation or chromatography.

-

Salt Formation: The purified free base is dissolved in a suitable solvent, such as diethyl ether or ethyl acetate, and treated with a solution of hydrogen chloride (e.g., HCl in ether or dioxane) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Causality in Experimental Choices:

-

Catalyst Selection: The choice of the chiral ligand on the metal catalyst is paramount. The steric and electronic properties of the ligand create a chiral environment that directs the hydrogenation to one face of the imine, leading to the preferential formation of the (R)-enantiomer.

-

Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the stereochemical outcome of the reaction. Protic solvents like methanol are often used in reductive aminations.

-

Temperature and Pressure: These parameters affect the reaction rate and can also influence the enantioselectivity. Optimization is often required to find the best balance between reaction time and stereochemical purity.

Chiral Resolution of Racemic Amine

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(2,5-difluorophenyl)ethanamine. This classical method involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.

Conceptual Workflow for Chiral Resolution:

Figure 2: General workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol: Diastereomeric Salt Crystallization

-

Salt Formation: A solution of racemic 1-(2,5-difluorophenyl)ethanamine in a suitable solvent (e.g., methanol, ethanol) is treated with a solution of a chiral resolving agent, such as (+)-tartaric acid or a derivative thereof.

-

Crystallization: The mixture is allowed to cool, and the less soluble diastereomeric salt (e.g., the salt of the (R)-amine with the (+)-acid) will preferentially crystallize. The crystallization process may be optimized by adjusting the solvent system and cooling rate.

-

Isolation of Diastereomer: The crystalline diastereomeric salt is collected by filtration and washed with a small amount of cold solvent to remove impurities.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to neutralize the resolving agent and liberate the free (R)-amine. The amine is then extracted into an organic solvent.

-

Purification and Salt Formation: The organic extract is dried, and the solvent is evaporated to yield the enantiomerically enriched (R)-amine. This is then converted to the hydrochloride salt as described previously.

Applications in Drug Development

Chiral amines, particularly those with fluorinated phenyl groups, are highly sought-after building blocks in the pharmaceutical industry. The (R)-1-(2,5-difluorophenyl)ethanamine moiety can be found in various investigational compounds.

A notable example is its incorporation into more complex heterocyclic structures. For instance, a derivative, (R)-2-(2,5-difluorophenyl)pyrrolidine, is a key component of a potent pharmaceutical compound. This compound, (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, has been investigated for the treatment of pain, cancer, inflammation, and neurodegenerative diseases[3]. In this context, the (R)-1-(2,5-difluorophenyl) moiety is crucial for the molecule's interaction with its biological target.

The difluorophenyl group can engage in specific interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, while the stereochemistry of the ethylamine (or in this case, the derived pyrrolidine) ensures the correct orientation of the molecule within the binding site.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral amines.

-

Stationary Phase: A chiral stationary phase (CSP) is used to separate the enantiomers. Polysaccharide-based CSPs are commonly employed for this class of compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine modifier, such as diethylamine, is often added to improve peak shape and resolution[4].

-

Detection: UV detection is commonly used, with the wavelength set to an absorption maximum of the difluorophenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess the purity of the compound. For determining enantiomeric purity by NMR, a chiral solvating agent can be used. This agent forms diastereomeric complexes with the enantiomers, which can result in separate signals in the NMR spectrum, allowing for their quantification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant potential in drug discovery and development. Its synthesis requires careful control of stereochemistry, which can be achieved through asymmetric synthesis or chiral resolution. The presence of the difluorophenyl moiety offers opportunities for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. A thorough understanding of its synthesis, properties, and analysis is essential for its effective application in the development of new therapeutics.

References

- Synthonix, Inc. This compound. Available at: [Link]

- PubChem. (R)-1-(2,5-Difluorophenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

- PubChem. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2. Available at: [Link]

- Journal of Chemical and Pharmaceutical Research. Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using Chiral Stationary Phase. 2012, 4(9):4127-4133. Available at: [Link]

Sources

- 1. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Crystalline form of (S)-N-(5-((R)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Patent US-10285993-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

An In-Depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride: Synthesis, Characterization, and Applications

Abstract

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and drug development. Its unique structural and electronic properties, imparted by the difluorinated phenyl ring, make it a valuable chiral building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its core chemical properties, a detailed methodology for its synthesis and chiral resolution, in-depth characterization data, and a discussion of its applications in modern drug discovery. The protocols described herein are designed to be self-validating, providing researchers and drug development professionals with the technical insights necessary for the successful application of this important synthetic intermediate.

Core Molecular Attributes

This compound is the hydrochloride salt of the (R)-enantiomer of 1-(2,5-Difluorophenyl)ethanamine. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's pKa, lipophilicity, and metabolic stability, properties that are critically important in drug design.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [1][3] |

| CAS Number | 1391449-47-0 | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥95% | [1] |

| Molecular Formula (Free Base) | C₈H₉F₂N | [5] |

| Molecular Weight (Free Base) | 157.16 g/mol | [5] |

Strategic Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound is a multi-step process that hinges on two key stages: the formation of the racemic amine followed by a highly efficient chiral resolution. The causality behind this strategy is rooted in the accessibility of starting materials and the reliability of classical resolution techniques for separating chiral amines.

Synthesis of Racemic 1-(2,5-Difluorophenyl)ethanamine

The most common and industrially scalable approach to the racemic amine is through the reductive amination of the corresponding ketone, 1-(2,5-difluorophenyl)ethanone. This reaction proceeds via the formation of an imine intermediate, which is then reduced to the amine.

Caption: Reductive amination workflow.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 1-(2,5-difluorophenyl)ethanone (1.0 eq) in methanol, add a solution of ammonia in methanol (excess). The reaction is stirred at room temperature until imine formation is complete, as monitored by TLC or GC-MS.

-

Reduction: The reaction mixture is cooled to 0-5 °C, and a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude racemic amine.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution is a pivotal step for isolating the desired (R)-enantiomer. This is most effectively achieved by forming diastereomeric salts with a chiral resolving agent, such as a derivative of tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. (R,R)-tartaric acid is a common choice for resolving chiral amines.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 1-(2,5-difluorophenyl)ethanamine (1.0 eq) in a suitable solvent, such as ethanol or methanol. In a separate flask, dissolve a chiral resolving agent, for example, L-(-)-Dibenzoyl-tartaric acid (0.5 eq), in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. The diastereomeric salt of the (R)-amine will preferentially crystallize. Allow the mixture to stand, often at a reduced temperature, to maximize crystal formation.

-

Isolation: Collect the crystalline precipitate by filtration. The crystals are washed with a small amount of cold solvent to remove any adhering mother liquor containing the soluble diastereomer.

-

Liberation of the Free Amine: The isolated diastereomeric salt is treated with a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free (R)-amine. The amine is then extracted into an organic solvent.

-

Hydrochloride Salt Formation: The purified (R)-amine is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of HCl in the same or a compatible solvent is added. The this compound precipitates and is collected by filtration, washed, and dried.

Caption: Chiral resolution and salt formation workflow.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the final product. The following are expected spectroscopic data for the free base, which will show characteristic shifts upon formation of the hydrochloride salt (e.g., downfield shifts for protons and carbons near the protonated amine).

Table 2: Predicted Spectroscopic Data

| Technique | Data Interpretation (Predicted for Free Base) |

| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the range of ~6.9-7.2 ppm), a quartet for the methine proton (CH-NH₂) at ~4.1-4.3 ppm, a doublet for the methyl group (CH₃) at ~1.3-1.5 ppm, and a broad singlet for the amine protons (NH₂). |

| ¹³C NMR | Signals for the two fluorine-bearing aromatic carbons (showing C-F coupling), four other aromatic carbons, the methine carbon (~50-55 ppm), and the methyl carbon (~23-26 ppm). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 157, corresponding to the molecular weight of the free base. |

Applications in Drug Development

Chiral fluorinated phenylethylamines are privileged scaffolds in medicinal chemistry. The (R)-1-(2,5-difluorophenyl)ethanamine moiety is incorporated into molecules to enhance potency, selectivity, and pharmacokinetic properties. A notable application of structurally similar building blocks is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes. For instance, a series of 4-substituted piperidines incorporating a [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl] moiety have been synthesized and evaluated as potent DPP-4 inhibitors[6]. This highlights the role of the title compound as a critical starting material for accessing novel therapeutic agents.

Caption: Role as a key building block in API synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation[7][8].

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust[7][9].

-

Storage: Store in a cool, dry place in a tightly sealed container[7].

Conclusion

This compound is a high-value chiral intermediate whose synthesis and purification require a careful and methodologically sound approach. The combination of reductive amination and classical chiral resolution provides a robust pathway to obtaining this enantiomerically pure compound. Its utility as a building block, particularly for developing enzyme inhibitors, underscores its importance to the pharmaceutical industry. The data and protocols presented in this guide offer a comprehensive resource for scientists engaged in the synthesis and application of this and related fluorinated pharmaceutical intermediates.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

-

Synthonix. (n.d.). This compound - [D49635]. Retrieved from [Link]

- Google Patents. (n.d.). Chiral salt resolution.

-

PubChem. (n.d.). (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Retrieved from [Link]

- Google Patents. (1999). United States Patent.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000235). Retrieved from [Link]

- Google Patents. (n.d.). CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

- Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.

- Google Patents. (2011). Patent Application Publication.

- Google Patents. (n.d.). US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes.

- Google Patents. (n.d.). US5457201A - Chiral resolution process.

- Google Patents. (1998). United States Patent.

-

NIST. (n.d.). Ethanamine, N-ethyl-. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent Office.

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

PubChem. (n.d.). 2-(2,5-Difluorophenyl)ethanamine. Retrieved from [Link]

- Google Patents. (n.d.). WO2016133317A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

ResearchGate. (2015). 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

-

Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethanamine Hydrochloride. Retrieved from [Link]

Sources

- 1. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 2. Page loading... [wap.guidechem.com]

- 3. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride | C8H10ClF2N | CID 52991922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN104672121A - Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride - Google Patents [patents.google.com]

- 5. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.fr [fishersci.fr]

- 9. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Safe Handling of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

This guide provides comprehensive safety information, handling protocols, and emergency procedures for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride (CAS No. 1391449-47-0).[1][2] It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory or manufacturing setting. As a chiral amine building block, this reagent is valuable in synthetic chemistry, but its safe management is paramount. This document synthesizes data from safety data sheets (SDS) of closely related structural analogs to provide a robust framework for risk mitigation.

Core Hazard Profile and GHS Classification

This compound is a solid, crystalline substance. Like many amine hydrochloride salts, its primary hazards are related to its irritant properties upon direct contact or inhalation. The globally harmonized system (GHS) classification, extrapolated from analogous compounds, dictates a clear warning and specific safety measures.

The expert-driven analysis of this compound class consistently identifies the following hazards:

-

Skin Irritation: The hydrochloride salt can cause skin irritation upon contact.

-

Eye Irritation: The compound is expected to cause serious eye irritation.

-

Respiratory Irritation: Inhalation of the dust may lead to respiratory tract irritation.

These classifications are not arbitrary; they stem from the chemical nature of the compound. The amine salt can interact with moisture on the skin, in the eyes, or in the respiratory tract, leading to a localized pH change and subsequent irritation. Understanding this mechanism is key to appreciating the importance of the prescribed protective measures.

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

This classification necessitates a series of precautionary measures, summarized below.

Table 2: Key Precautionary Statements (P-Statements)

| Code | Statement | Rationale / Causality |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Prevents irritation of the nasal passages, throat, and lungs. |

| P264 | Wash skin thoroughly after handling. | Removes residual chemical to prevent delayed irritation. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | Creates a physical barrier to prevent contact with skin and eyes. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | Dilutes and removes the irritant from the skin surface. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Flushes the irritant out of the eyes to minimize damage. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | Prevents accumulation of dust in the storage area and protects the hygroscopic solid from moisture. |

| P501 | Dispose of contents/container to an approved waste disposal plant. | Ensures hazardous waste is managed in an environmentally responsible and compliant manner. |

Proactive Risk Mitigation: Personal Protective Equipment (PPE)

The consistent GHS classification mandates a multi-layered PPE strategy. The goal is not merely to comply, but to create a self-validating system of protection where each component addresses a specific risk.

Step-by-Step PPE Protocol:

-

Engineering Controls Assessment: Before any handling, ensure work is performed in a certified chemical fume hood or a ventilated enclosure. This is the primary line of defense to minimize inhalation exposure.

-

Hand Protection: Wear nitrile gloves. Check for tears or holes before use. The causality for choosing nitrile is its proven resistance to a broad range of chemicals. After handling, remove gloves using the proper technique (without touching the outer surface) and wash hands thoroughly.

-

Eye and Face Protection: Chemical splash goggles are mandatory. The rationale is that they provide a complete seal around the eyes, protecting from airborne particulates and accidental splashes. If there is a significant risk of splashing (e.g., when handling larger quantities or making solutions), a face shield should be worn in addition to goggles.

-

Body Protection: A standard laboratory coat is required to protect skin and clothing from contamination. Ensure it is fully buttoned.

The selection of PPE should be a conscious, risk-based decision. The following diagram illustrates this logical workflow.

Caption: Emergency Response Workflow for a Solid Chemical Spill.

Safe Handling, Storage, and Chemical Compatibility

Proactive safety extends to the daily procedures of handling and storage.

Handling:

-

Always handle the compound in a well-ventilated area, preferably a chemical fume hood, to prevent dust inhalation. [3]* Avoid dust formation during weighing and transfer. Use appropriate spatulas and weighing paper.

-

Practice good industrial hygiene: wash hands before breaks and after work, and do not eat, drink, or smoke in the laboratory. [4] Storage:

-

Keep the container tightly closed to prevent contamination and absorption of moisture. [4]Amine salts can be hygroscopic.

-

Store in a cool, dry, and well-ventilated place. [4]This minimizes degradation and prevents pressure buildup in the container.

-

Store away from incompatible materials.

Incompatible Materials:

-

Strong Oxidizing Agents: Can react exothermically and potentially lead to decomposition.

-

Strong Bases: Will deprotonate the amine hydrochloride, liberating the free amine. This can be a hazardous reaction if not controlled.

-

Acids, Acid Chlorides, Acid Anhydrides: While the compound is an acid salt, mixing with other strong acids or reactive acid derivatives should be approached with caution.

Physicochemical and Toxicological Data

Detailed toxicological studies for this specific research chemical are often unavailable. Therefore, it must be handled with the assumption that it is hazardous.

Table 3: Physical and Chemical Properties

| Property | Value |

| CAS Number | 1391449-47-0 [2] |

| Molecular Formula | C₈H₁₀ClF₂N [2] |

| Molecular Weight | 193.62 g/mol [5] |

| Appearance | Solid, Crystalline Powder |

| Stability | Stable under recommended storage conditions. |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF). |

Toxicological Information:

-

Acute Toxicity: No specific data (e.g., LD50) is available. The compound is classified based on its irritant properties.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data to suggest this compound is a carcinogen, mutagen, or reproductive toxin. It is not listed by IARC, NTP, or OSHA. However, the absence of data does not mean the absence of hazard.

References

-

Synthonix. This compound. [Link]

Sources

Spectroscopic Characterization of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. This compound is of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control.

This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The presented data is a composite of predicted values and data from analogous compounds, necessitated by the limited availability of published experimental spectra for this specific molecule. This approach allows for a scientifically robust and instructive guide for researchers working with this and structurally related compounds.

Molecular Structure and Key Features

This compound is a primary amine salt. The molecule possesses a stereocenter at the carbon adjacent to the amino group, and a difluorinated phenyl ring. These structural features give rise to distinct spectroscopic signatures.

-

Chirality: The (R)-configuration at the C1 carbon is a key feature.

-

Aromatic System: The 2,5-difluorophenyl group influences the electronic environment of the entire molecule.

-

Primary Amine Hydrochloride: The presence of the -NH3+Cl- group is a defining characteristic for its IR and NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data is predicted based on the analysis of structurally similar compounds, including 1-phenylethanamine hydrochloride, and known substituent effects of fluorine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, the methyl protons, and the amine protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.3-7.1 | Multiplet | 3H | Ar-H |

| ~4.6 | Quartet | 1H | -CH- |

| ~1.6 | Doublet | 3H | -CH₃ |

Rationale behind the predictions: The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the positively charged amino group. The aromatic region is expected to be complex due to fluorine-proton coupling. The benzylic proton (-CH-) is shifted downfield due to the adjacent electronegative nitrogen and the aromatic ring. The protons of the ammonium group (-NH3+) are typically broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The fluorine atoms will cause characteristic splitting of the aromatic carbon signals (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (dd) | C-F |

| ~155 (dd) | C-F |

| ~135 (d) | Ar-C |

| ~118 (dd) | Ar-C |

| ~116 (dd) | Ar-C |

| ~114 (dd) | Ar-C |

| ~50 | -CH- |

| ~20 | -CH₃ |

Rationale behind the predictions: The carbons directly attached to fluorine will exhibit large coupling constants and will be significantly shifted downfield. The other aromatic carbons will also show smaller C-F couplings. The aliphatic carbons will be less affected by the fluorine atoms but will be influenced by the amino group.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra for this type of compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of the amine salt, the aromatic ring, and the C-F bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretch (from -NH₃⁺) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-N stretch |

| ~1200, ~1100 | Strong | C-F stretch |

Rationale behind the predictions: The most prominent feature will be the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in a primary amine salt. The aromatic C=C stretching bands will appear in the 1600-1500 cm⁻¹ region. The C-F stretching vibrations will give rise to strong absorptions in the fingerprint region, typically around 1200-1100 cm⁻¹.

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction and process the data to obtain the final spectrum.

Caption: Workflow for FTIR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, the mass spectrum is typically acquired for the free base after in-source fragmentation or by using a soft ionization technique.

Table 4: Predicted Mass Spectrometry Data for 1-(2,5-Difluorophenyl)ethanamine

| m/z | Relative Intensity | Assignment |

| 157 | High | [M]⁺ (Molecular Ion of free base) |

| 142 | High | [M-CH₃]⁺ |

| 115 | Medium | [M-C₂H₄N]⁺ |

Rationale behind the predictions: The molecular ion of the free base is expected to be observed at m/z 157. The most common fragmentation pathway for phenylethylamines is the benzylic cleavage, leading to the formation of a stable benzylic cation. In this case, cleavage of the C-C bond between the benzylic carbon and the methyl group would result in a fragment at m/z 142.

Experimental Protocol for Mass Spectrometry

A standard method for analyzing this compound by mass spectrometry is using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: Use a GC-MS system. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

Data Acquisition: The sample is ionized in the MS source (typically by EI), and the resulting ions are separated by their m/z ratio and detected.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Caption: Workflow for GC-MS Analysis.

Conclusion

The spectroscopic data presented in this guide, although predicted, provides a robust framework for the identification and characterization of this compound. The combination of NMR, IR, and MS provides complementary information that, when analyzed together, allows for a confident structural assignment. It is always recommended to confirm these predictions with experimental data whenever possible. This guide serves as a valuable resource for researchers in drug development, enabling them to better understand and utilize this important chemical entity.

References

An In-depth Technical Guide to the Solubility of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride in Common Organic Solvents

Introduction

(R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical development due to its prevalence as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility profile in common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and salt formation), and ensuring the quality and yield of the final product. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, grounded in established scientific principles and methodologies.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties and its interaction with the solvent. For this compound, the key characteristics are:

-

Structure: The molecule consists of a difluorinated phenyl ring, an ethylamine side chain with a chiral center, and an ionic hydrochloride component. The molecular formula for the hydrochloride salt is C8H10ClF2N.[1][2]

-

Polarity and Hydrogen Bonding: The presence of the ammonium chloride group makes the molecule highly polar and a strong hydrogen bond donor. The difluorophenyl ring contributes to its lipophilicity. This amphiphilic nature suggests a complex solubility profile.[3][4]

-

Ionic Nature: As a salt, it is expected to have a significant lattice energy that must be overcome by the solvent for dissolution to occur.[5] This generally favors solubility in polar solvents capable of solvating the ions effectively.

-

Chirality: While chirality itself does not directly dictate solubility in achiral solvents, it is a critical factor in chiral separations where diastereomeric salts with different solubilities may be formed.[4][6]

The interplay of these factors can be visualized as follows:

Figure 2: Workflow for Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to expedite phase separation.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantitative Analysis (HPLC):

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC. The concentration of the solute in the saturated solution is then calculated by accounting for the dilution factor.

-

-

Data Reporting:

-

Express solubility in standard units such as mg/mL or g/100 mL. The experiment should be performed in triplicate to ensure statistical validity.

-

Anticipated Solubility Data and Interpretation

While specific experimental data is not publicly available, a qualitative and semi-quantitative solubility profile can be predicted based on the principles discussed.

| Solvent | Predicted Solubility Classification | Expected Range (mg/mL) | Key Interactions |

| Methanol | Very Soluble | > 100 | Strong H-bonding and polar interactions. |

| Ethanol | Freely Soluble | 30 - 100 | Similar to methanol but slightly lower due to increased hydrocarbon character. |

| Isopropanol | Soluble | 10 - 30 | Reduced polarity and increased steric hindrance lower the solvating power. |

| Acetonitrile | Sparingly Soluble | 1 - 10 | Aprotic polar nature allows for some dissolution, but less effective than alcohols. |

| Dichloromethane | Slightly Soluble | 0.1 - 1 | Limited polarity and inability to hydrogen bond significantly restricts solubility. |

| Toluene | Very Slightly Soluble | < 0.1 | Non-polar nature is incompatible with the ionic salt. |

| n-Hexane | Practically Insoluble | < 0.01 | Highly non-polar, unable to overcome the lattice energy. |

Note: These are estimated values for guidance and must be confirmed by experimental measurement as described in Section 3. The temperature at which solubility is measured is a critical parameter, as solubility generally increases with temperature for most solids in liquid solvents. [7][8][9][10]

Conclusion for Drug Development Professionals

A comprehensive understanding of the solubility of this compound is not merely an academic exercise but a critical component of process development and optimization. The methodologies and theoretical insights provided in this guide empower researchers to:

-

Select appropriate solvents for synthesis and purification, maximizing yield and minimizing impurities.

-

Develop robust crystallization processes by identifying solvent systems with optimal solubility-temperature profiles.

-

Troubleshoot issues related to precipitation or phase separation during manufacturing.

-

Ensure consistent batch-to-batch quality by controlling a critical physical property of this key starting material.

By systematically applying the principles and protocols outlined herein, scientists can confidently characterize the solubility of this and other similar chiral amine salts, paving the way for more efficient and reliable drug development processes.

References

- Vertex AI Search. (n.d.). Factors affecting solubility.

- Chemistry LibreTexts. (2024, March 23). Structure and Properties of Amines.

- PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.

- PubChem. (n.d.). (R)-1-(2,5-Difluorophenyl)ethanamine.

- Unknown Source. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- Wamser, C. C. (2000). Chapter 21 - Amines.

- ResearchGate. (n.d.). Solubility Determination and Thermodynamic Modeling of Amitriptyline Hydrochloride in 13 Pure Solvents at Temperatures of 283.15–323.15 K.

- AAT Bioquest. (2024, August 26). What are the factors that influence solubility?.

- Quora. (2018, March 30). Are amines soluble in organic solvents?.

- Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.

- Synthonix. (n.d.). This compound.

- PubChem. (n.d.). (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride.

- Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.

- Guidechem. (n.d.). (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride.

Sources

- 1. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chapter 21 Notes [web.pdx.edu]

- 5. theses.gla.ac.uk [theses.gla.ac.uk]

- 6. rsc.org [rsc.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. byjus.com [byjus.com]

- 9. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 10. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

Commercial availability and suppliers of (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

An In-depth Technical Guide to (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride: Commercial Availability, Quality Control, and Applications

Introduction

This compound is a chiral amine that serves as a critical building block in modern medicinal chemistry and drug development. Its specific stereochemistry and the presence of the difluorophenyl motif make it a valuable intermediate for synthesizing complex pharmaceutical agents. The difluoro substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity, properties that are highly sought after in drug design.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its commercial availability, key suppliers, quality considerations, and safe handling protocols.

Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in its effective utilization. This compound is a white to off-white solid. Its key properties are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1391449-47-0 | [2][3] |

| Molecular Formula | C₈H₁₀ClF₂N | [2][3] |

| Molecular Weight | 193.62 g/mol | [2][3][4] |

| Purity | Typically ≥95% | [2][3][4] |

| Canonical SMILES | CN.Cl | [2] |

| InChIKey | NQFUIZOIKVFLIM-JEDNCBNOSA-N | [5] |

| Free Base CAS | 1212075-49-4 | [6] |

| Free Base Formula | C₈H₉F₂N | [6] |

| Free Base Mol. Wt. | 157.16 g/mol | [6] |

Commercial Availability and Supplier Landscape

This compound is commercially available from various chemical suppliers, primarily in research and development quantities (milligrams to grams). While larger, bulk quantities may be available, they often require custom synthesis or special inquiry.

Supplier Comparison

Selecting a reliable supplier is paramount to ensuring the quality and reproducibility of research. The following table provides a comparative overview of some commercial sources. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and other specifications before purchase.

| Supplier | Product Number | Purity | Available Quantities | CAS Number Listed |

| Synthonix | D49635 | 95+% | 100mg, 250mg, 1g | 1391449-47-0 |

| ChemUniverse | P88502 | 95% | 100mg, 250mg, Bulk Quote | 1391449-47-0 |

| CymitQuimica | 3D-RFC44947 | Min. 95% | 100mg, 1g | 1391449-47-0 |

Note: Availability and pricing are subject to change. This table is not exhaustive and is intended for illustrative purposes.

Supplier Qualification Workflow

A systematic approach to supplier qualification is crucial for maintaining high standards in a research and development setting. This involves more than just comparing prices; it requires a thorough evaluation of the supplier's documentation, quality control, and reliability.

Caption: A logical workflow for qualifying a new chemical supplier.

Synthesis and Quality Control Insights

The synthesis of chiral amines like (R)-1-(2,5-Difluorophenyl)ethanamine is a well-established field, with several methods available that influence the final product's quality.[7][8]

Common Synthetic Strategies

-

Asymmetric Reductive Amination: This is one of the most versatile methods for producing chiral amines. It involves the condensation of a prochiral ketone (2,5-difluoroacetophenone) with an amine source, followed by an asymmetric reduction of the resulting imine intermediate using a chiral catalyst.[7] Transition metal catalysts with chiral ligands are frequently employed.[9]

-

Biocatalysis: The use of enzymes, particularly transaminases, has become a powerful and green alternative for synthesizing chiral amines.[10] These enzymes can exhibit extremely high stereoselectivity, often yielding products with excellent enantiomeric excess (ee).[7]

Caption: Conceptual overview of asymmetric synthesis.

Analytical Methods for Quality Assurance

Verifying the identity, purity, and stereochemical integrity of the material is a non-negotiable step. A supplier's CoA should provide data from several of the following techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the standard method for determining chemical purity.[11]

-

Chiral HPLC: To determine the enantiomeric excess (ee), a specialized chiral stationary phase is used to separate the (R) and (S) enantiomers. For pharmaceutical applications, an ee of >99% is often required.

-

Mass Spectrometry (MS): Coupled with HPLC or GC, MS confirms the molecular weight of the compound and its fragments, aiding in structural confirmation.

Example Protocol: Purity Determination by HPLC

This protocol is a general guideline and must be optimized for the specific equipment and column used.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% TFA in Acetonitrile

-

-

Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve ~1 mg of this compound in a 1:1 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Applications in Research and Drug Development

Chiral amines are indispensable in the pharmaceutical industry, with a significant percentage of small-molecule drugs containing a chiral amine fragment.[9][12] this compound is primarily used as:

-

A Key Intermediate: It serves as a starting material or intermediate in multi-step syntheses of complex active pharmaceutical ingredients (APIs).[13][14]

-

A Scaffold for Library Synthesis: In early-stage drug discovery, it can be used as a core structure to which various functional groups are added, creating a library of related compounds for screening.

Safe Handling and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. This information is derived from typical Safety Data Sheets (SDS) for similar chemical entities.[15][16][17][18]

Hazard Identification

Precautionary Measures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[17][19]

-

Handling: Avoid breathing dust.[15] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[17]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[19] If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[19]

-

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]

-

Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a readily accessible chiral building block crucial for pharmaceutical research and development. While available from several commercial suppliers, researchers must perform due diligence by carefully evaluating supplier documentation and, where possible, conducting in-house analytical verification to ensure high quality and purity. Understanding the synthetic background provides context for potential impurities, while strict adherence to safety protocols ensures its effective and safe use in the laboratory.

References

-

ResearchGate. Chiral Amine Synthesis. Methods, Developments and Applications. Available from: [Link]

- Nugent, T. (2012).

-

Synthonix. This compound. Available from: [Link]

-

PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available from: [Link]

-

ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available from: [Link]

-

Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available from: [Link]

-

ChemUniverse. This compound. Available from: [Link]

-

PubChem - NIH. (R)-1-(2,5-Difluorophenyl)ethanamine. Available from: [Link]

-

Chemsrc. (S)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

-

Fisher Scientific. Safety Data Sheet. Available from: [Link]

-

RSC Publishing. Analytical Methods. Available from: [Link]

-

csatoday.iaai.com. In Stock 1-(2,3-difluorophenyl)ethanamine Hydrochloride. Available from: [Link]

-

Enamine. Safety Data Sheet. Available from: [Link]

-

Cenmed Enterprises. (R)-1-(2-Fluorophenyl)ethanamine hydrochloride. Available from: [Link]

-

Aiyan Reagent. (S)-1-(2,5-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

-

Chembeasy. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride. Available from: [Link]

-

PubChem - NIH. (r)-1-(2,6-Difluorophenyl)ethanamine hydrochloride. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Loba Chemie. SODIUM METHOXIDE. Available from: [Link]

-

Wikipedia. 2,5-Dimethoxyamphetamine. Available from: [Link]

-

NIH. Spectrophotometric and Spectrofluorimetric Methods for the Determination of Dothiepin Hydrochloride in its Pure and Dosage Forms using Eosin. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Synthonix, Inc > 1391449-47-0 | this compound [synthonix.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. This compound ee [cymitquimica.com]

- 5. Page loading... [wap.guidechem.com]

- 6. (R)-1-(2,5-Difluorophenyl)ethanamine | C8H9F2N | CID 40465568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chiral Amine Synthesis Methods, Developments and Applications [campusstore.miamioh.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 13. csatoday.iaai.com [csatoday.iaai.com]

- 14. China (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4 Manufacturer, Supplier | Zhonghan [xsu.com]

- 15. aksci.com [aksci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. fishersci.fr [fishersci.fr]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. enamine.enamine.net [enamine.enamine.net]

Storage and handling recommendations for (R)-1-(2,5-Difluorophenyl)ethanamine hydrochloride

An In-Depth Technical Guide to the Storage and Handling of (R)-1-(2,5-Difluorophenyl)ethanamine Hydrochloride

Introduction

This compound is a chiral amine derivative frequently utilized as a key building block or intermediate in the synthesis of active pharmaceutical ingredients (APIs). The precise stereochemistry and reactive amine group make it valuable in drug discovery and development. However, its utility is directly dependent on its chemical purity and physical integrity. As a powdered solid, likely hygroscopic and classified as an irritant, the compound demands rigorous and scientifically-grounded storage and handling protocols.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for managing this reagent. The core philosophy is that proper handling is not merely a safety requirement but a critical component of experimental validity and reproducibility. By understanding the causality behind each recommendation—from the impact of atmospheric moisture at a molecular level to the hierarchy of engineering controls—scientists can ensure the material's quality and protect themselves from potential hazards.

Physicochemical Properties & Associated Hazards

A thorough understanding of the compound's properties is the foundation of any robust storage and handling plan. These characteristics dictate the necessary environmental controls and personal protective measures.

Summary of Properties

The following table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₈H₁₀ClF₂N | [1][2] |

| Molecular Weight | 193.62 g/mol | [2][3] |

| CAS Number | 1212075-49-4 / 1391449-47-0 | [1][4] |

| Appearance | Solid, likely a white to off-white powder | |

| Solubility | Soluble in water | [5] |

Key Instability Factors

-

Hygroscopicity: As a hydrochloride salt, the compound is expected to be hygroscopic, readily absorbing moisture from the atmosphere.[5] This can lead to several issues:

-

Chemical Degradation: Moisture can facilitate hydrolysis or other degradation pathways, reducing the purity of the material.

-

Physical Changes: Water absorption leads to clumping and caking, making accurate weighing difficult and affecting dissolution kinetics.

-

Inaccurate Stoichiometry: Weighing a sample that has absorbed water leads to an overestimation of the active compound, compromising the stoichiometry of a reaction.

-

-

Light Sensitivity: Some suppliers recommend protection from light, suggesting that the compound may be susceptible to photochemical degradation.[4][6] Exposure to UV or high-intensity light could provide the activation energy for unintended side reactions.

Health Hazards & GHS Classification

The compound is classified as hazardous. Adherence to safety protocols is mandatory.

| Hazard Statement | GHS Classification | Practical Implication in the Laboratory |

| H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | Accidental ingestion can cause adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited.[7] |

| H315: Causes skin irritation | Skin Irritation 2 | Direct contact can cause redness, itching, or inflammation. Always wear compatible chemical-resistant gloves.[5][7][8] |

| H319: Causes serious eye irritation | Eye Irritation 2 | Powder particles or splashes of solutions can cause significant eye damage. Goggles or safety glasses with side shields are essential.[5][7][8] |